3-(3-Nitrophenyl)propanal
Overview
Description
3-(3-Nitrophenyl)propanal is an organic compound with the molecular formula C9H9NO3. It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and an aldehyde group (-CHO) at the end of a three-carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Nitrophenyl)propanal typically involves the nitration of a suitable precursor, such as 3-phenylpropanal. One common method is the nitration of 3-phenylpropanal using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Nitrophenyl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst, iron powder with hydrochloric acid (HCl)
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R)
Major Products Formed:
Oxidation: 3-(3-Nitrophenyl)propanoic acid
Reduction: 3-(3-Aminophenyl)propanal
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Nitrophenyl)propanal has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug development.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)propanal depends on its chemical reactivity. The nitro group is an electron-withdrawing group, which can influence the reactivity of the benzene ring and the aldehyde group. In reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The aldehyde group can undergo nucleophilic addition reactions, forming various derivatives .
Comparison with Similar Compounds
- 3-(4-Nitrophenyl)propanal
- 3-(2-Nitrophenyl)propanal
- 3-(3-Aminophenyl)propanal
- 3-(3-Chlorophenyl)propanal
Comparison: 3-(3-Nitrophenyl)propanal is unique due to the position of the nitro group on the benzene ring, which affects its reactivity and the types of reactions it can undergo. Compared to 3-(4-Nitrophenyl)propanal and 3-(2-Nitrophenyl)propanal, the meta position of the nitro group in this compound results in different electronic effects and steric hindrance, influencing its chemical behavior .
Biological Activity
3-(3-Nitrophenyl)propanal is an organic compound characterized by its unique structural features, including a nitro group and an aldehyde group. These functional groups contribute to its potential biological activities and applications in organic synthesis and pharmaceuticals. This article explores the biological activity of this compound, focusing on its mechanisms of action, chemical reactions, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₉NO₃. The compound consists of:
- A nitro group (-NO₂) attached to a benzene ring .
- An aldehyde group (-CHO) at the end of a three-carbon chain.
The meta positioning of the nitro group relative to the aldehyde significantly influences its reactivity and interaction with biological systems, setting it apart from similar compounds with para or ortho substitutions.
The biological activity of this compound is primarily attributed to its functional groups:
- Aldehyde Group : This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially inhibiting their function.
- Nitro Group : The nitro moiety can be reduced to form reactive intermediates, which may interact with cellular components, affecting various molecular targets and pathways.
Chemical Reactions
This compound can undergo several chemical transformations that enhance its utility in biological applications:
Reaction Type | Description | Products Formed |
---|---|---|
Oxidation | The aldehyde can be oxidized to a carboxylic acid. | 3-(3-Nitrophenyl)propanoic acid |
Reduction | The nitro group can be reduced to an amino group using reducing agents. | 3-(3-Aminophenyl)propanal |
Substitution | The nitrophenyl group can participate in nucleophilic aromatic substitution. | Various substituted phenylpropanals |
These reactions highlight the compound's versatility as a precursor in organic synthesis and potential drug development.
Biological Activities
Research indicates that this compound and its derivatives may exhibit various biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various microorganisms, suggesting potential antimicrobial properties for this compound.
- Enzyme Inhibition : The reactive aldehyde group allows for interactions with enzymes, potentially leading to inhibition or modulation of enzyme activity.
- Antitumor Potential : Similar compounds have been investigated for their ability to suppress cancer cell division, indicating that this compound may also possess anticancer properties.
Case Studies
- Antimicrobial Studies : A study explored the synthesis of nitrophenyl derivatives and their antimicrobial efficacy against bacterial strains. Results indicated significant inhibition zones for several derivatives, suggesting that modifications of this compound could yield potent antimicrobial agents .
- Enzyme Interaction Studies : Research focused on the interactions between aldehyde-containing compounds and specific enzymes demonstrated that such compounds could act as reversible inhibitors, providing insights into their potential therapeutic applications in enzyme-related diseases .
Properties
IUPAC Name |
3-(3-nitrophenyl)propanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5-7H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLNGXWQNDCKFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591511 | |
Record name | 3-(3-Nitrophenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198783-53-8 | |
Record name | 3-(3-Nitrophenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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